Floxacrine
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Overview
Description
Floxacrine is an antimalarial compound belonging to the class of phenylquinolines. It has been studied for its potential to treat malaria, particularly strains resistant to other antimalarial drugs. This compound and its derivatives have shown promising activity against various strains of Plasmodium, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Floxacrine can be synthesized through a series of chemical reactions involving the quinoline core. One common method involves the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of lewis base and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction is completed by adding tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to increase yield and reduce impurities. This includes protecting hydroxyl and amido groups using trimethylchlorosilane, which enhances the utilization of tetrafluorobenzoyl chloride and increases the reaction yield of intermediate difluorocarboxylic acid by 10 percent .
Chemical Reactions Analysis
Types of Reactions: Floxacrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antimalarial properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lewis bases, trimethylchlorosilane, and tetrafluorobenzoyl chloride . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antimalarial activity. These derivatives are evaluated for their efficacy against drug-resistant strains of Plasmodium .
Scientific Research Applications
Floxacrine has been extensively studied for its antimalarial properties. It has shown high activity against drug-resistant lines of Plasmodium berghei and Plasmodium falciparum . In addition to its use in malaria treatment, this compound and its derivatives are being explored for their potential in treating other parasitic infections and diseases .
Mechanism of Action
Floxacrine exerts its effects by targeting the blood schizontocidal stages of Plasmodium. It interferes with the parasite’s ability to replicate and survive within the host’s red blood cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the parasite’s metabolic processes .
Comparison with Similar Compounds
Floxacrine is compared with other antimalarial compounds such as chloroquine, amodiaquine, isoquine, and tebuquine . While these compounds have been effective in treating malaria, this compound has shown superior activity against drug-resistant strains . Other similar compounds include endochin, ICI-56780, and various endochin-like quinolones . This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antimalarial drugs.
Properties
CAS No. |
53966-34-0 |
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Molecular Formula |
C20H13ClF3NO3 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
InChI |
InChI=1S/C20H13ClF3NO3/c21-13-5-6-15-14(9-13)19(27)18-16(25(15)28)7-11(8-17(18)26)10-1-3-12(4-2-10)20(22,23)24/h1-6,9,11,28H,7-8H2 |
InChI Key |
AWHZKKVSUJJVNL-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1N(C3=C(C2=O)C=C(C=C3)Cl)O)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C3=C(C2=O)C=C(C=C3)Cl)O)C4=CC=C(C=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-chloro-10-hydroxy-3-(4-trifluoromethylphenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione floxacrine HOE 991 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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